molecular formula C14H16N4O2S B8747174 Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate CAS No. 888314-31-6

Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate

Cat. No. B8747174
CAS RN: 888314-31-6
M. Wt: 304.37 g/mol
InChI Key: XHOULUPLSDQXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

888314-31-6

Product Name

Benzyl 2-(3-amino-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

benzyl 2-(3-amino-1,2,4-thiadiazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H16N4O2S/c15-13-16-12(21-17-13)11-7-4-8-18(11)14(19)20-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)

InChI Key

XHOULUPLSDQXIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=NS3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Acetylamino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester hydrobromide (14.0 g, 37.8 mmol) was dissolved in ethanol (80 mL). The reaction mixture was cooled to 0° C. and a solution of K2CO3 (15.0 g, 108.7 mmol) in H2O (40 mL) was added. The solution was allowed to return to room temperature while stirring for 30 mins. The solution was concentrated down, redissolved in water (100 mL) and extracted with DCM (3×50 mL). The organic layers were combined and washed with brine (3×50 mL). The organic layer was partitioned from the aqueous layer, dried over MgSO4 and concentrated under vacuo to afford 9.4 g (94%) of 2-(3-amino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester as a yellow oil.
Name
2-(3-Acetylamino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester hydrobromide
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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